1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine chemical properties and molecular weight
1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine chemical properties and molecular weight
Title: 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine: Physicochemical Profiling, Synthetic Methodology, and Applications in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and rational drug design, α-aminonitriles serve as highly versatile building blocks. Specifically, 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine (CAS: 98067-17-5) is a specialized intermediate utilized in the synthesis of complex spiro-heterocycles, isoquinoline alkaloids, and phenylalkylamine derivatives. This technical whitepaper provides an in-depth analysis of its core chemical properties, molecular weight validation, and an optimized, self-validating synthetic protocol via a modified Strecker reaction.
Physicochemical Profiling & Structural Analysis
The architecture of 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine is defined by three distinct functional domains:
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Cyclohexyl Ring: Provides a lipophilic core that dictates the molecule's steric bulk and hydrophobic interactions.
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Cyano Group (–C≡N): An electron-withdrawing handle that is synthetically primed for reduction (to diamines) or hydrolysis (to amides/carboxylic acids).
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3,4-Dimethoxyphenethyl Moiety: An electron-rich aromatic system that acts as a privileged pharmacophore, commonly found in L-type calcium channel blockers (e.g., Verapamil) and isoquinoline alkaloids.
To establish a baseline for analytical characterization, the quantitative physicochemical properties and molecular weight data are summarized below.
Table 1: Physicochemical Properties & Molecular Weight Profile
| Parameter | Value | Method / Source |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethylamino]cyclohexane-1-carbonitrile | IUPAC Nomenclature |
| CAS Registry Number | 98067-17-5 | Chemical Database |
| Linear Formula | C₁₇H₂₄N₂O₂ | Stoichiometry |
| Exact Monoisotopic Mass | 288.1838 g/mol | Calculated Mass[1] |
| Average Molecular Weight | 288.393 g/mol | Calculated Mass |
| Topological Polar Surface Area | 41.5 Ų | Predictive Modeling |
Causality in Mass Validation: The average molecular weight (288.393 g/mol ) is derived from the isotopic distribution of its constituent elements (C: 12.011×17, H: 1.008×24, N: 14.007×2, O: 15.999×2). However, for high-resolution mass spectrometry (HRMS) workflows, the exact monoisotopic mass (288.1838 g/mol ) must be used as the target metric to prevent false-positive identifications.
Synthetic Methodology: The Modified Strecker Route
The classical Strecker synthesis is a foundational multicomponent reaction used extensively to generate α-aminonitriles[2]. However, traditional protocols utilizing potassium cyanide (KCN) in aqueous acidic media are suboptimal for this specific substrate.
Mechanistic Rationale & Causality
As an application scientist, modifying the classical route is necessary to maximize yield and safety.
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Cyanide Source: We replace KCN with Trimethylsilyl cyanide (TMSCN). KCN requires aqueous acid to generate HCN, which frequently leads to the thermodynamic instability and hydrolysis of the intermediate ketimine. TMSCN operates in strictly anhydrous conditions, acting as a soluble, highly reactive nucleophile.
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Solvent Selection: Anhydrous dichloromethane (DCM) is utilized because it is aprotic, preventing the premature hydrolysis of the Schiff base prior to cyanation.
Figure 1: Mechanistic workflow of the modified Strecker synthesis for α-aminonitrile generation.
Step-by-Step Protocol (Self-Validating System)
Step 1: Imine Condensation
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Charge a flame-dried, argon-purged round-bottom flask with 10 mmol of cyclohexanone and 10 mmol of 3,4-dimethoxyphenethylamine (homoveratrylamine).
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Dissolve the reagents in 30 mL of anhydrous DCM.
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Add 2.0 equivalents of anhydrous magnesium sulfate (MgSO₄) to sequester water and drive the condensation equilibrium forward. Stir at room temperature for 4 hours.
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Validation Checkpoint 1: Remove a 50 µL aliquot, filter, and analyze via FTIR. The complete disappearance of the broad ketone C=O stretch (~1715 cm⁻¹) and the emergence of a sharp ketimine C=N stretch (~1660 cm⁻¹) validates the completion of Step 1. Do not proceed until the ketone is consumed.
Step 2: Anhydrous Cyanation
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Filter the reaction mixture under argon to remove the hydrated MgSO₄.
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Cool the filtrate to 0°C using an ice bath to control the exothermic addition.
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Add 5 mol% of Indium(III) chloride (InCl₃) as a mild Lewis acid catalyst to activate the ketimine.
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Dropwise, add 12 mmol (1.2 eq) of TMSCN. Allow the reaction to warm to room temperature and stir for 6 hours.
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Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate mobile phase. The ketimine spot should be entirely replaced by a new, slightly less polar spot corresponding to the α-aminonitrile.
Step 3: Quenching and Purification
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Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose unreacted TMSCN.
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Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 60:40 hexanes/ethyl acetate).
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Validation Checkpoint 3: Weigh the purified product. A mass recovery exceeding the theoretical yield (2.88 g) indicates residual silyl byproducts or solvent, requiring extended high-vacuum drying.
Analytical Characterization Workflows
To ensure the scientific integrity of the synthesized batch, the product must be subjected to a rigorous analytical panel. The table below outlines the quantitative metrics required to validate the identity and purity of 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine.
Table 2: Analytical Validation Metrics
| Analytical Technique | Target Metric | Diagnostic Significance |
| FTIR Spectroscopy | ~2220–2230 cm⁻¹ (weak/sharp) | Confirms the successful nucleophilic incorporation of the nitrile (–C≡N) group. |
| LC-ESI-MS (+ mode) | m/z 289.19 [M+H]⁺ | Validates the exact mass of the synthesized α-aminonitrile[1]. |
| ¹H NMR (CDCl₃) | δ 3.85 ppm (6H, s) | Confirms the structural integrity of the 3,4-dimethoxy aromatic system. |
| ¹³C NMR (CDCl₃) | δ 118–122 ppm (1C, s) | The definitive diagnostic peak for the quaternary nitrile carbon. |
Applications in Drug Discovery
The strategic value of 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine lies in its capacity to act as an advanced intermediate for several therapeutic classes:
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Phenylalkylamine Calcium Channel Blockers: The 3,4-dimethoxyphenethyl moiety is the defining pharmacophore of Verapamil and Gallopamil. By utilizing this α-aminonitrile, medicinal chemists can synthesize novel cyclohexyl-constrained analogs to explore structure-activity relationships (SAR) for L-type calcium channel selectivity.
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Spiro-Heterocycle Generation: The immediate proximity of the secondary amine and the cyano group makes this molecule an ideal substrate for cyclization. Treatment with isocyanates or specialized reagents can yield spiro-hydantoins or spiro-imidazolones—privileged scaffolds frequently screened against G-protein coupled receptors (GPCRs).
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Unnatural Diamine Synthesis: Reduction of the cyano group via Lithium Aluminum Hydride (LiAlH₄) yields a highly functionalized 1,2-diamine, which can be deployed as a bidentate ligand in transition-metal catalysis or as a core framework for novel antimicrobial agents.
References
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central (PMC). National Institutes of Health. URL:[Link]
